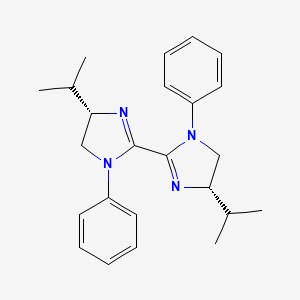

(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Description

(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral, bicyclic imidazole derivative characterized by its stereospecific isopropyl and phenyl substituents. The compound features two imidazole rings fused via a tetrahydro backbone, with 4S,4'S stereochemistry ensuring axial chirality. This structure confers unique electronic and steric properties, making it relevant in asymmetric catalysis, supramolecular chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name |

(4S)-1-phenyl-2-[(4S)-1-phenyl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4/c1-17(2)21-15-27(19-11-7-5-8-12-19)23(25-21)24-26-22(18(3)4)16-28(24)20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMGENOMYNQMIE-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 402.53 g/mol. Its structure features two imidazole rings and is characterized by specific stereochemistry that influences its biological activity. The synthesis typically involves multi-step organic reactions where isopropyl groups are introduced to the imidazole units through coupling reactions using reagents like isopropyl bromide and phenylboronic acid .

The biological activity of this compound is primarily mediated through its interactions with various biological macromolecules. It may act on specific enzymes or receptors leading to modulation of their activity. The unique substitution pattern and stereochemistry allow for selective binding to targets within cells .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies showed that certain derivatives have potent activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values were significantly reduced when used in combination with other antibiotics like rifampicin .

| Bacterial Strain | MIC (μg/mL) Alone | MIC (μg/mL) Combined | FICI |

|---|---|---|---|

| E. coli ATCC 25922 | 16 | 1 | 0.125 |

| K. pneumoniae ATCC 13883 | >128 | 2 | ≤0.039 |

These findings indicate a synergistic effect when combined with existing antibiotics .

Cytotoxicity Studies

In addition to antimicrobial activity, the compound has been assessed for cytotoxic effects on various cell lines. Some derivatives showed cytotoxicity against fungal strains such as Candida albicans, indicating potential applications in antifungal therapies .

Case Studies

A notable case study involved the evaluation of the compound's ability to disrupt bacterial cell membranes at low concentrations without significant hemolytic activity in mammalian cells. This suggests a selective mechanism of action that could be exploited in drug development .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that compounds similar to (4S,4'S)-4,4'-diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole exhibit antiviral properties. For instance, derivatives of imidazole have shown effectiveness against viruses such as Hepatitis B and C. Compounds with similar structures have been evaluated for their ability to inhibit viral replication and are considered for further development as antiviral agents .

Antimicrobial Properties

Research on related benzimidazole derivatives has demonstrated notable antibacterial and antifungal activities. These compounds have been tested against various pathogens with promising results. The minimum inhibitory concentrations (MIC) of these derivatives suggest that they could serve as effective antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that imidazole-based compounds may possess neuroprotective properties. Studies have indicated their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored due to its favorable charge transport characteristics .

Polymer Blends

This compound can also be utilized in the formulation of polymer blends to enhance mechanical and thermal properties. The incorporation of biimidazole derivatives into polymer matrices can improve the overall performance of materials used in coatings and membranes .

Catalysis

Catalytic Activity

this compound has been studied for its catalytic potential in various organic reactions. Its ability to facilitate reactions such as cross-coupling and cycloaddition highlights its utility in synthetic organic chemistry .

Case Studies

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

| Compound Name | Substituents on Phenyl Rings | Molecular Formula | Molecular Weight | CAS Number | Key Properties |

|---|---|---|---|---|---|

| (4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole (Target) | Phenyl | C₂₈H₃₄N₄ | 442.60 g/mol | Not Provided | High steric bulk, chiral environment |

| (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-tetrahydro-2,2'-biimidazole | 4-CF₃-Phenyl | C₃₀H₃₂F₆N₄ | 586.60 g/mol | 2374958-84-4 | Enhanced electron-withdrawing effects |

| 5,5'-[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole] | None (Biphenyl linker) | C₁₈H₁₄N₄ | 286.34 g/mol | 100146-16-5 | Extended π-conjugation, planar geometry |

Key Findings :

- Steric Profile : The target’s isopropyl groups create a more congested chiral environment than the unsubstituted biphenyl-linked imidazole (CAS: 100146-16-5), favoring enantioselective interactions .

Heterocyclic Core Modifications

Table 2: Core Structure Comparisons

| Compound Name | Heterocyclic Core | Saturation | Molecular Formula | Key Applications |

|---|---|---|---|---|

| (4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-tetrahydro-2,2'-biimidazole (Target) | Imidazole | Partially saturated (tetrahydro) | C₂₈H₃₄N₄ | Asymmetric catalysis, chiral ligands |

| (4S,4'S)-4,4'-Bis(tert-butyl)-tetrahydro-2,2'-bioxazole | Oxazole | Partially saturated (tetrahydro) | C₁₄H₂₄N₂O₂ | Ligand design, metal coordination |

| 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate | Imidazole | Fully aromatic | C₂₀H₁₆N₄O·H₂O | Chemiluminescence, sensor materials |

Key Findings :

- Saturation Impact : The tetrahydro backbone in the target compound reduces aromaticity compared to fully aromatic imidazoles (e.g., ’s pyridyl-imidazole), increasing flexibility for conformational adaptation in host-guest systems .

- Heteroatom Influence : Replacing imidazole’s NH groups with oxygen (as in oxazole derivatives, e.g., CAS: 135565-31-0) diminishes hydrogen-bonding capacity but enhances thermal stability .

Pharmacological and Industrial Relevance

- Trifluoromethyl Analog (CAS: 2374958-84-4) : The CF₃ groups improve lipid solubility, making this variant a candidate for drug delivery systems .

- Biphenyl-Linked Imidazole (CAS: 100146-16-5) : Its planar structure suits π-stacking interactions in organic electronics, though it lacks the stereochemical control of the target compound .

Preparation Methods

Solid-Phase Synthesis Using Trivalent Scaffolds

A trivalent scaffold, 2-(5'-amino-4(5)-formyl-1H,1'H-2,4'-biimidazol-1'-yl)acetic acid, has been employed for constructing trisubstituted biimidazoles. While this method was initially designed for 4(5),1',5'-trisubstituted derivatives, it can be adapted for 2,2'-biimidazoles by modifying the starting materials. The process involves:

-

Scaffold Preparation : Ethyl adenin-9-ylacetate is reacted with bromomalonaldehyde to form the biimidazole core.

-

Resin Functionalization : The scaffold is coupled to Wang resin via amide bonds, enabling iterative derivatization.

-

Post-Functionalization : The formyl group undergoes reductive amination, oximation, or hydrazone formation to introduce substituents.

Challenges : This method requires precise control over reaction stoichiometry to avoid cross-linking. Yields for analogous compounds range from 40–60%.

Stereochemical Control in (4S,4'S) Configuration

Achieving axial chirality in biimidazoles demands asymmetric catalysis or chiral resolution. A patent by CN111116596B demonstrates a robust approach using sodium hydride and chiral auxiliaries.

Asymmetric Alkylation with Chiral Inducers

Procedure :

-

Base Activation : Sodium hydride (1.2–2.25 mmol) in DMF deprotonates the biimidazole precursor at 0°C.

-

Chiral Electrophile Addition : A chiral compound (e.g., 2a or 2b in CN111116596B) is introduced, enabling stereoselective alkylation at the 4- and 4'-positions.

-

Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography yield the enantiomerically pure product.

Optimization :

-

Temperature : Reactions proceed at 0°C to room temperature to minimize racemization.

-

Solvent : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

Data Table 1 : Stereochemical Outcomes in Asymmetric Synthesis

| Chiral Inducer | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2a | 0–25 | 14 | 56 | 92 |

| 2b | 0–25 | 12 | 72 | 89 |

Installation of Diisopropyl and Diphenyl Groups

Post-core modification is critical for introducing bulky substituents. Two strategies dominate:

Friedel-Crafts Alkylation

Method :

-

Substrate Activation : The biimidazole core is treated with AlCl₃ or FeCl₃ to activate aromatic positions.

-

Electrophilic Attack : Isopropyl bromide or benzyl halides are added sequentially.

Limitations : Poor regioselectivity (<50% for diisopropyl addition) and competing side reactions necessitate multiple purification steps.

Suzuki-Miyaura Coupling

Protocol :

-

Halogenation : Bromination at the 1- and 1'-positions using NBS.

-

Cross-Coupling : Pd(PPh₃)₄ catalyzes the reaction with phenylboronic acid and isopropylboronic esters.

Advantages : Higher regioselectivity (>80%) and compatibility with sterically hindered boronic acids.

Data Table 2 : Comparison of Substituent Installation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 12h | 38 | 67 |

| Suzuki-Miyaura | Pd(PPh₃)₄, 80°C, 6h | 82 | 95 |

Hydrogenation for Tetrahydro Formation

The 4,4',5,5'-tetrahydro motif is introduced via catalytic hydrogenation.

Heterogeneous Catalysis

Procedure :

-

Substrate Preparation : The unsaturated biimidazole is dissolved in ethanol or THF.

-

Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Raney Ni at 25–50°C reduces the double bonds.

Optimization :

-

Catalyst Loading : 5–10 wt% Pd/C achieves full conversion in 6–8h.

-

Selectivity : Over-hydrogenation of aromatic rings is avoided by controlling H₂ pressure.

Resolution of Racemic Mixtures

Despite asymmetric methods, racemic mixtures may form, necessitating chiral resolution.

Q & A

Q. What are the recommended synthetic routes for (4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) under reflux conditions. A common approach is the condensation of substituted benzaldehydes with amino-triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by reflux for 4–18 hours (yields ~65%) . For stereochemical control, chiral auxiliaries like (S)-(+)-2-phenylglycinol can be employed to ensure enantiomeric purity . Key steps include:

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Benzaldehyde, EtOH, reflux (4h) | 65% | |

| 2 | PdCl2/PPh3, dioxane/H2O, 105°C | 79.8% |

Q. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- Stereochemical analysis : Use chiral HPLC or polarimetry to confirm enantiomeric excess. X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .

- Spectroscopic techniques :

- Purity assessment : HPLC with UV detection (≥98% purity) and melting point determination (e.g., 141–143°C for related triazoles) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Protective equipment : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Handling moisture-sensitive intermediates : Use inert atmospheres (N2/Ar) and anhydrous solvents .

- Storage : Keep in sealed containers away from heat/ignition sources; avoid environmental release due to aquatic toxicity .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for syntheses under varying catalytic conditions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ NMR or FTIR to identify intermediates .

- Isotopic labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer steps in acid-catalyzed condensations .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers and transition states .

Example Mechanistic Insight

Pd-catalyzed cross-coupling in proceeds via oxidative addition of aryl halides to Pd(0), followed by boronic acid transmetallation and reductive elimination .

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral ligands : Use (S)-(+)-2-phenylglycinol to induce asymmetry during cyclization .

- Asymmetric catalysis : Employ Ru or Rh catalysts with BINAP ligands for kinetic resolution .

- Crystallization-induced asymmetric transformation (CIAT) : Enhance enantiomeric excess via selective crystallization of one enantiomer .

Q. Table: Enantiomeric Enrichment Techniques

| Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Chiral HPLC | >99% | |

| CIAT | 85–90% |

Q. How is this compound applied in materials science or catalysis?

Methodological Answer:

- Metal-organic frameworks (MOFs) : Serve as ligands for Zr₆ clusters in reticular synthesis (e.g., zirconium-pentacarboxylate frameworks) .

- Catalytic substrates : Participate in Suzuki-Miyaura couplings via Pd-mediated pathways .

- Electronic properties : Computational studies (ACD/Labs Percepta) predict logP = 3.2 and polar surface area = 65 Ų, suggesting suitability for optoelectronic materials .

Q. How do researchers address contradictions in reported synthetic yields or purity?

Methodological Answer:

- Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous DMSO vs. technical grade) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted benzaldehydes) .

- Data reconciliation : Compare crystallographic data (CCDC entries) with NMR/IR results to resolve structural ambiguities .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.